N,N-dimethyl-7-phenyl-1,4-thiazepane-4-sulfonamide
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Overview
Description
N,N-dimethyl-7-phenyl-1,4-thiazepane-4-sulfonamide is a chemical compound with the molecular formula C13H20N2O2S2. It has an average mass of 300.440 Da and a monoisotopic mass of 300.096619 Da. This compound is characterized by its unique structure, which includes a thiazepane ring, a phenyl group, and a sulfonamide group.
Mechanism of Action
Target of Action
Sulfonamide derivatives, like “N,N-dimethyl-7-phenyl-1,4-thiazepane-4-sulfonamide”, are often used in medicinal chemistry due to their potential biological activities. They are known to inhibit carbonic anhydrase, an enzyme that plays a crucial role in the regulation of pH in the body .
Biochemical Pathways
Sulfonamides affect the folic acid synthesis pathway in bacteria. By inhibiting the enzyme involved in the final step of this pathway, they prevent the production of essential proteins and DNA in the bacteria .
Result of Action
The inhibition of folic acid synthesis by sulfonamides results in the prevention of bacterial growth, making these compounds effective antibacterial agents .
Chemical Reactions Analysis
N,N-dimethyl-7-phenyl-1,4-thiazepane-4-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen atoms into the compound, potentially forming sulfoxides or sulfones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, potentially converting sulfoxides or sulfones back to sulfonamides.
Substitution: This reaction can replace one functional group with another, potentially modifying the phenyl or sulfonamide groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N,N-dimethyl-7-phenyl-1,4-thiazepane-4-sulfonamide has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound, interacting with biological targets.
Medicine: It could be investigated for its potential therapeutic properties.
Industry: It may be used in the development of new materials or as a reagent in various industrial processes.
Comparison with Similar Compounds
N,N-dimethyl-7-phenyl-1,4-thiazepane-4-sulfonamide can be compared with other similar compounds, such as:
This compound 1,1-dioxide: This compound has an additional oxygen atom, which may influence its chemical and biological properties.
Other thiazepane derivatives: These compounds share the thiazepane ring structure but may have different substituents, leading to variations in their properties.
Properties
IUPAC Name |
N,N-dimethyl-7-phenyl-1,4-thiazepane-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2S2/c1-14(2)19(16,17)15-9-8-13(18-11-10-15)12-6-4-3-5-7-12/h3-7,13H,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLQXUQCGJILENI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(SCC1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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